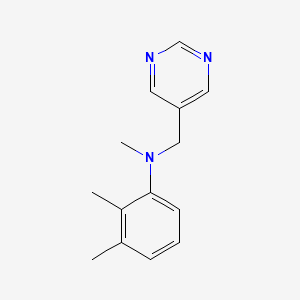
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline, also known as TMPA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a pyrimidine ring and an aniline group. TMPA has been found to have various biological activities and has been used in several applications in the field of chemistry and biology.
作用机制
The mechanism of action of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline involves the binding of the compound to the SH2 domain of SHP-2. The SH2 domain is a protein domain that recognizes and binds to phosphorylated tyrosine residues in other proteins. The binding of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline to the SH2 domain of SHP-2 blocks the interaction of SHP-2 with its substrates, which results in the inhibition of its activity.
Biochemical and Physiological Effects:
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on SHP-2, N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been shown to inhibit the activity of other enzymes, such as protein tyrosine phosphatases and serine/threonine kinases. N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has also been found to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has some limitations, such as its high cost and limited availability. The synthesis of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline requires several steps and specialized equipment, which makes it difficult to obtain in large quantities.
未来方向
There are several future directions for the research on N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline. One possible direction is the development of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline analogs that have improved binding affinity and selectivity for SHP-2. Another direction is the investigation of the role of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline in the regulation of other signaling pathways and the identification of its potential targets. Furthermore, the use of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline in combination with other drugs for the treatment of cancer and other diseases could be explored.
Conclusion:
In conclusion, N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has provided valuable insights into the regulation of signaling pathways and the development of potential drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline involves the reaction of 2,3-dimethyl aniline with pyrimidine-5-carboxaldehyde in the presence of a base. The reaction results in the formation of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline. The synthesis of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been reported in several research papers, and the yield and purity of the compound depend on the reaction conditions.
科学研究应用
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been used in several scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been found to bind to the SH2 domain of the protein tyrosine phosphatase SHP-2, which is involved in the regulation of cell growth and differentiation. The binding of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline to SHP-2 has been shown to inhibit its activity, which makes N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline a potential candidate for the development of drugs for the treatment of cancer and other diseases.
属性
IUPAC Name |
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-5-4-6-14(12(11)2)17(3)9-13-7-15-10-16-8-13/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNCZHRTKHAYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C)CC2=CN=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

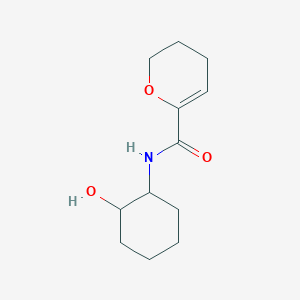
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)
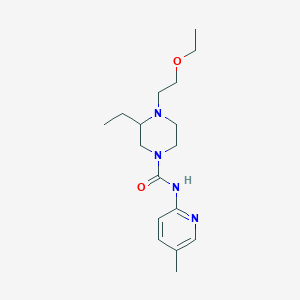
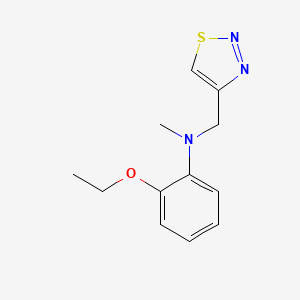
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cyclohexene-1-carboxamide](/img/structure/B7631220.png)
![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)
![1-(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-pyridin-4-ylethanone](/img/structure/B7631249.png)
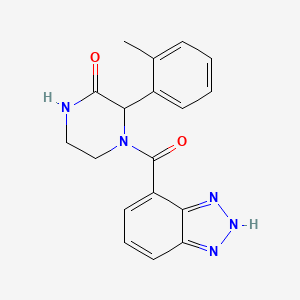

![Methyl 4-[[3-(ethylcarbamoyl)piperidin-1-yl]methyl]-3-fluorobenzoate](/img/structure/B7631258.png)